5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core. Its structure includes a 4-benzylpiperazine moiety linked to an m-tolyl (meta-methylphenyl) group via a methyl bridge, with a hydroxyl group at position 4.
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(3-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c1-17-7-6-10-20(15-17)21(22-23(30)29-24(31-22)25-18(2)26-29)28-13-11-27(12-14-28)16-19-8-4-3-5-9-19/h3-10,15,21,30H,11-14,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMJMSJHTVKCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . It features a thiazole ring fused with a triazole moiety, which is known to contribute to various biological activities. The presence of the benzylpiperazine group enhances its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. For example, derivatives of piperazine have demonstrated significant inhibition with IC50 values in the low micromolar range against Agaricus bisporus tyrosinase .
- Antimicrobial Activity : Compounds containing triazole rings have been reported to exhibit antibacterial and antifungal properties. Research indicates that mercapto-substituted 1,2,4-triazoles possess notable antimicrobial activities against various pathogens .
- Anticancer Properties : Studies suggest that triazole derivatives can induce cytotoxic effects on cancer cell lines. For instance, certain triazolethiones have shown significant cytotoxicity against MCF-7 breast cancer cells .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that specific modifications on the triazole ring significantly enhance antibacterial activity .
| Compound | Target Pathogen | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | E. coli | 15 mm |
| Compound B | S. aureus | 20 mm |
| 5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl) | E. coli | 18 mm |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits promising anticancer activity. The cytotoxic effects were assessed using MTT assays on various cancer cell lines.
| Cell Line | IC50 (µM) | Reference Compound (Cisplatin) |
|---|---|---|
| MCF-7 | 12.5 | 10 |
| Bel-7402 | 15 | 8 |
Case Study 1: Tyrosinase Inhibition
A recent investigation into the inhibitory effects of related compounds on tyrosinase revealed that modifications to the benzylpiperazine structure could enhance binding affinity and selectivity towards the enzyme's active site. The docking studies suggested that these compounds could effectively compete with natural substrates .
Case Study 2: Anticancer Screening
In a screening study involving several triazole derivatives, it was found that those with substituted piperazine moieties exhibited enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts. This suggests a structure-activity relationship where the piperazine group plays a crucial role in enhancing biological activity .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazoles and triazoles exhibit significant antimicrobial activities. The compound has shown effectiveness against several bacterial strains, making it a candidate for further development in antimicrobial therapies.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | E. coli | 12 µg/mL |
| 5b | S. aureus | 10 µg/mL |
| 5c | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzylpiperazine and thiazole structures enhances the antimicrobial efficacy of the compound .
Antitumor Activity
The compound has also been studied for its potential antitumor properties. Research has shown that similar compounds can induce apoptosis in cancer cells through various biochemical pathways.
Mechanism of Action:
- Induction of S phase arrest in the cell cycle.
- Up-regulation of pro-apoptotic proteins.
- Down-regulation of anti-apoptotic proteins.
- Activation of caspase cascades leading to mitochondrial dysfunction and apoptosis .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HeLa | 8.5 |
| 5e | MCF-7 | 6.7 |
| 5f | A549 | 10.2 |
These findings highlight the compound's potential as an effective agent in cancer therapy .
Neuroprotective Effects
Emerging studies suggest that thiazole derivatives may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of several thiazole derivatives, including our compound, against clinical isolates of resistant bacterial strains. The results demonstrated significant activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics .
Case Study 2: Antitumor Mechanism Exploration
In vitro studies on human cancer cell lines revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. This suggests its utility in developing targeted cancer therapies .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs in the Thiazolo-Triazole Family
Para-Tolyl Variant
- Compound : 5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Difference : The methyl group on the phenyl ring is in the para position (p-tolyl) instead of meta.
- Implications : Para-substitution may enhance metabolic stability compared to meta-substitution due to steric and electronic effects, though specific data are unavailable .
Chlorophenyl and Ethoxy-Methoxyphenyl Derivatives
- Compound : 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (ChemSpider ID: 869344-07-0)
- Difference : Incorporates a 3-chlorophenyl on the piperazine and a 4-ethoxy-3-methoxyphenyl group.
- Implications : The electron-withdrawing chlorine and polar methoxy/ethoxy groups may alter solubility and receptor binding affinity compared to the m-tolyl variant .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and optimized reaction conditions for synthesizing this compound?
- Methodology : The compound is synthesized via multi-step reactions, typically involving:
- Thiazole and triazole ring formation : Use of thioketones or thioamides with hydrazine derivatives under reflux in ethanol or acetonitrile .
- Coupling reactions : Microwave-assisted methods or solvent-free conditions to enhance yields (e.g., 65–80% yield improvements) .
- Catalysts : Phosphorus oxychloride for carboxylic acid activation during coupling steps .
- Optimization : Temperature control (60–120°C), solvent selection (DMF, chloroform), and catalysts (triethylamine) are critical for regioselectivity .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic protons, piperazine methyl groups, and stereochemistry .
- X-ray crystallography : Resolves spatial arrangement of the fused thiazolo-triazole core and benzylpiperazine moiety .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ~571.7 g/mol for analogs) .
Q. What physicochemical properties are critical for experimental design?
- Key Properties :
- Solubility : Poor in aqueous buffers but soluble in DMSO or DMF, requiring formulation optimization for biological assays .
- Stability : Degrades under extreme pH (>10) or prolonged UV exposure; storage at −20°C in inert atmospheres is recommended .
- Melting Point : Ranges from 180–220°C (varies with purity and crystalline form) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Experimental Design :
- Dose-response standardization : Use IC₅₀/EC₅₀ values from assays with consistent cell lines (e.g., HepG2 for anticancer activity) .
- Off-target profiling : Employ kinase panels or proteome-wide affinity assays to identify non-specific interactions .
- Data normalization : Control for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .
Q. What strategies enhance bioactivity through structural modifications?
- SAR Insights :
- Piperazine substitution : Replace benzyl with 4-fluorophenyl to improve blood-brain barrier penetration (logP reduction from 4.2 to 3.8) .
- Heterocycle optimization : Introduce methoxy groups to the m-tolyl ring for increased hydrogen bonding with target enzymes (e.g., COX-2) .
- Pro-drug approaches : Esterification of the hydroxyl group to enhance oral bioavailability .
Q. How can mechanistic studies elucidate its interaction with biological targets?
- Techniques :
- Molecular docking : Use AutoDock Vina to predict binding modes with receptors (e.g., serotonin 5-HT₂A, Ki ~15 nM) .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for enzyme targets like topoisomerase II .
- Metabolite profiling : LC-MS/MS to identify active metabolites in hepatic microsomes .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
